molecular formula C12H17NO2 B13910924 5-Methyl-2-(morpholin-4-ylmethyl)phenol CAS No. 6967-79-9

5-Methyl-2-(morpholin-4-ylmethyl)phenol

Cat. No.: B13910924
CAS No.: 6967-79-9
M. Wt: 207.27 g/mol
InChI Key: NQDVYJAUXHJMKM-UHFFFAOYSA-N
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Description

5-Methyl-2-(morpholin-4-ylmethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a methyl group and a morpholin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(morpholin-4-ylmethyl)phenol typically involves the reaction of 5-methyl-2-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used catalysts include palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(morpholin-4-ylmethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine intermediate can be reduced to form the final product.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used.

Major Products Formed

    Oxidation: Quinones

    Reduction: this compound

    Substitution: Various substituted phenol derivatives

Scientific Research Applications

5-Methyl-2-(morpholin-4-ylmethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance its solubility and bioavailability. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(morpholin-4-ylmethyl)aniline
  • 5-Methyl-2-(morpholin-4-ylmethyl)benzaldehyde
  • 5-Methyl-2-(morpholin-4-ylmethyl)benzoic acid

Uniqueness

5-Methyl-2-(morpholin-4-ylmethyl)phenol is unique due to the presence of both a phenol group and a morpholin-4-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6967-79-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-methyl-2-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C12H17NO2/c1-10-2-3-11(12(14)8-10)9-13-4-6-15-7-5-13/h2-3,8,14H,4-7,9H2,1H3

InChI Key

NQDVYJAUXHJMKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCOCC2)O

Origin of Product

United States

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